molecular formula C22H27N5O6 B2571637 methyl 2-({[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}(2-phenylethyl)amino)acetate CAS No. 887197-27-5

methyl 2-({[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}(2-phenylethyl)amino)acetate

Cat. No.: B2571637
CAS No.: 887197-27-5
M. Wt: 457.487
InChI Key: YOAWKCGTDJFHQS-UHFFFAOYSA-N
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Description

This compound features a purine core modified with multiple functional groups:

  • 1,3-Dimethyl groups at positions 1 and 3 of the purine ring.
  • 2,6-Dioxo groups contributing to the molecule’s hydrogen-bonding capacity.
  • 7-(2-Methoxy-2-oxoethyl) substitution at position 7, introducing an ester-linked ethyl group.
  • 8-[(2-Phenylethyl)amino-methyl] at position 8, providing a hydrophobic aromatic moiety and a secondary amine.
  • Methyl ester at the terminal acetate group, influencing solubility and metabolic stability.

Properties

IUPAC Name

methyl 2-[8-[[(2-methoxy-2-oxoethyl)-(2-phenylethyl)amino]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O6/c1-24-20-19(21(30)25(2)22(24)31)27(14-18(29)33-4)16(23-20)12-26(13-17(28)32-3)11-10-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAWKCGTDJFHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CCC3=CC=CC=C3)CC(=O)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}(2-phenylethyl)amino)acetate typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ester and amine groups. Common reagents used in these reactions include methyl iodide, sodium hydride, and various organic solvents such as dimethylformamide and dichloromethane. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}(2-phenylethyl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-({[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}(2-phenylethyl)amino)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-({[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}(2-phenylethyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 1,3-dimethyl-2,6-dioxo-purine scaffold but differ in substituents, leading to distinct physicochemical and pharmacological profiles.

Table 1: Structural and Functional Comparisons

Compound Name (CAS/Identifier) Key Structural Differences Implications Reference
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1-phenylethyl)acetamide (332117-32-5) Replaces the terminal methyl ester with an acetamide group. Increased hydrogen-bonding potential; reduced susceptibility to esterase hydrolysis. Enhanced solubility in polar solvents.
Ethyl {[(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}acetate (349400-57-3) Ethyl ester instead of methyl ester; acetylated amino linker. Higher lipophilicity due to ethyl group; slower metabolic clearance compared to methyl esters. Acetylation may reduce amine reactivity.
Methyl {8-[(Dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate (578753-74-9) Dibenzylamino group replaces phenylethylamino. Increased steric bulk; potential for π-π interactions with aromatic residues in target proteins. May alter binding kinetics.
2-[(5-Methoxy-2-methyl-4-nitrophenyl)amino]-2-oxoethyl (1,3-Dimethyl-2,6-dioxo-purine-7-yl)acetate (5743-88-4) Nitro group on phenyl ring; methoxy substitution. Electron-withdrawing nitro group enhances electrophilicity; methoxy improves metabolic stability. May increase reactivity in nucleophilic environments.
2-(1,3-Dimethyl-2,6-dioxo-purine-7-yl)ethyl [4-(4-Chlorobenzyl)phenoxy]acetate (57081-58-0) Chlorobenzyl-phenoxyacetate ester. Chlorine atom increases lipophilicity and membrane permeability; phenoxy group may enhance binding to hydrophobic pockets.

Key Observations:

Ester vs. Amide Linkages : Methyl/ethyl esters (e.g., target compound vs. 349400-57-3) are more prone to hydrolysis than acetamides (e.g., 332117-32-5), affecting bioavailability .

Aromatic Substitutions : Phenylethyl (target compound) vs. dibenzyl (578753-74-9) groups modulate steric effects and interaction with aromatic receptor domains .

Electron-Donating/Withdrawing Groups : Nitro (5743-88-4) and chloro (57081-58-0) substituents alter electronic properties, influencing reactivity and target affinity .

Biological Activity

Methyl 2-({[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}(2-phenylethyl)amino)acetate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₃H₁₈N₄O₆
Molecular Weight 302.31 g/mol
CAS Number 70871-20-4

The structure contains a purine base modified with a methoxy group and an aminoacetate moiety, suggesting potential interactions with biological targets similar to nucleosides or nucleotides.

Synthesis

The synthesis of this compound typically involves several steps starting from commercially available precursors. The key steps include:

  • Formation of Purine Derivatives : The initial step often involves the alkylation of purine bases using appropriate alkylating agents.
  • Introduction of Functional Groups : Subsequent reactions introduce methoxy and carbonyl groups to achieve the desired structure.
  • Final Coupling Reaction : The final product is obtained through coupling with phenylethylamine derivatives.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Case Study:

In a study examining the effects on human leukemia cells (CCRF-CEM), the compound demonstrated an IC50 value of approximately 6.7 µg/mL, indicating moderate cytotoxicity compared to other tested compounds which showed higher IC50 values (greater than 20 µg/mL) .

Analgesic and Anti-inflammatory Properties

Another area of interest is the analgesic and anti-inflammatory potential of this compound. Analogues have been synthesized and tested for their ability to alleviate pain and reduce inflammation.

Research Findings:

A study focusing on similar purine derivatives indicated that modifications in the side chains significantly influenced their analgesic activity. The presence of specific functional groups was correlated with enhanced efficacy in pain models .

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in nucleotide metabolism.
  • Interference with Cell Signaling Pathways : The compound could modulate pathways related to cell growth and apoptosis.
  • Interaction with Receptors : Potential binding to purinergic receptors could explain some of its analgesic effects.

Q & A

Q. What spectroscopic techniques are recommended for characterizing methyl 2-({[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}(2-phenylethyl)amino)acetate?

  • Methodological Answer : Utilize a combination of NMR (¹H, ¹³C) , FT-IR , and high-resolution mass spectrometry (HRMS) to confirm molecular structure and functional groups. For example:
  • ¹H NMR identifies protons in the methoxy, phenylethyl, and purine moieties .
  • FT-IR verifies carbonyl (C=O) and ester (C-O) stretching vibrations .
    Table 1 : Example spectral parameters for related purine derivatives :
TechniqueKey Peaks/ShiftsFunctional Group Confirmation
¹H NMRδ 3.2–3.8 (ester OCH₃)Methoxy groups
¹³C NMRδ 170–175 ppm (C=O)Carbonyl groups
FT-IR1720–1740 cm⁻¹ (ester C=O)Ester linkages

Q. What synthetic routes are available for this compound, and what are their yields?

  • Methodological Answer : A multi-step synthesis is typically employed:

Purine core functionalization : Introduce the 2-methoxy-2-oxoethyl group at the purine N7 position using alkylation or Mitsunobu reactions .

Mannich reaction : Attach the (2-phenylethyl)amino moiety via reductive amination .

Esterification : Finalize the structure using methyl chloroacetate under basic conditions .
Table 2 : Yield optimization for related compounds :

StepReagents/ConditionsYield Range
AlkylationK₂CO₃, DMF, 80°C60–75%
Reductive AminationNaBH₃CN, MeOH, RT50–65%

Q. What is the compound’s role in medicinal chemistry research?

  • Methodological Answer : The compound’s purine core suggests potential as a kinase inhibitor or adenosine receptor modulator . Screen its activity against targets like CDK2 or A₂A receptors using:
  • Enzyme inhibition assays (e.g., fluorescence polarization) .
  • Molecular docking to predict binding affinities .

Advanced Research Questions

Q. How can computational tools resolve contradictions in experimental data (e.g., unexpected reaction outcomes)?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and identify intermediates. For example:
  • Use Gaussian 16 to simulate transition states and compare with experimental kinetics .
  • Validate discrepancies using HPLC-MS to detect byproducts .
    Key Insight : Computational modeling can explain steric hindrance in the purine ring that limits nucleophilic substitution .

Q. How to design experiments to evaluate the compound’s stability under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies :

pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .

Thermal stability : Use TGA/DSC to assess decomposition temperatures and identify stable polymorphs .
Table 3 : Stability data for analogous esters :

ConditionDegradation PathwayHalf-Life (25°C)
pH 2.0Ester hydrolysis8 hours
pH 7.4No significant degradation>30 days

Q. What advanced computational approaches optimize reaction conditions for large-scale synthesis?

  • Methodological Answer : Implement AI-driven process optimization (e.g., COMSOL Multiphysics coupled with machine learning):
  • Train models on historical reaction data to predict optimal solvent ratios, catalysts, and temperatures .
  • Use ICReDD’s reaction path search methods to narrow experimental parameters, reducing trial-and-error .

Q. How to investigate the compound’s interaction mechanisms with biological targets at the molecular level?

  • Methodological Answer : Combine surface plasmon resonance (SPR) for binding kinetics with cryo-EM or X-ray crystallography for structural insights. For example:
  • SPR : Measure real-time binding to immobilized receptors .
  • Molecular Dynamics (MD) : Simulate ligand-receptor dynamics over microsecond timescales .

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